![molecular formula C32H29BrClN3O7 B587430 N,O-Bis(benzyloxycarbonyl) Halofuginone CAS No. 1246816-41-0](/img/structure/B587430.png)
N,O-Bis(benzyloxycarbonyl) Halofuginone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,O-Bis(benzyloxycarbonyl) Halofuginone” is a compound with the molecular formula C32H29BrClN3O7 . It is used in proteomics research .
Synthesis Analysis
A scalable total synthesis of halofuginone has been accomplished. This synthetic route features a total of 12 steps of highly efficient reactions, without any chromatographic purification. Halofuginone was obtained in 17% overall yield and over 98.5% HPLC purity .
Wissenschaftliche Forschungsanwendungen
Discovery and Investigation of Novel Antineoplastic Agents
A comprehensive review outlined the discovery and development of a novel series of compounds, demonstrating the potential of N,O-Bis(benzyloxycarbonyl) Halofuginone derivatives as antineoplastic drug candidates. These compounds have shown significant cytotoxic properties, often surpassing contemporary anticancer drugs, with notable tumor-selective toxicity and the ability to modulate multi-drug resistance. Their mechanisms of action include apoptosis induction, generation of reactive oxygen species, activation of specific caspases, and effects on mitochondrial functions. The positive characteristics of these compounds warrant further evaluation as candidate antineoplastic agents (Mohammad Hossain et al., 2020).
Flame Retardants and Polymer Applications
Another area of interest is the application of halogen-free solutions in flame retardancy, particularly in the context of phosphorus-based flame retardants. Research in this domain has emphasized the development and use of such compounds, including N,O-Bis(benzyloxycarbonyl) Halofuginone derivatives, in enhancing the flame retardancy of polymers without the environmental and health impacts associated with halogenated counterparts. The exploration of these compounds' properties in various polymers underscores their significance in advancing safer and more effective flame-retardant solutions (S. Levchik & E. Weil, 2006).
Environmental and Health Impacts
Concerning environmental and human health impacts, extensive research has been conducted on bisphenol A (BPA), a compound structurally related to N,O-Bis(benzyloxycarbonyl) Halofuginone. Studies have highlighted BPA's presence in various consumer products and its potential adverse effects due to its endocrine-disrupting properties. These findings underscore the importance of monitoring and mitigating the environmental presence of similar compounds, including derivatives of Halofuginone, to prevent potential health risks. The examination of BPA's environmental levels, human exposure, and its implications for health provides a framework for assessing and managing the risks associated with N,O-Bis(benzyloxycarbonyl) Halofuginone and its derivatives (Y. Huang et al., 2012).
Wirkmechanismus
Target of Action
The primary targets of N,O-Bis(benzyloxycarbonyl) Halofuginone are collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) . These proteins play crucial roles in the structure and remodeling of the extracellular matrix, which is essential for tissue development and repair.
Mode of Action
N,O-Bis(benzyloxycarbonyl) Halofuginone acts as a potent inhibitor of collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) gene expression . By inhibiting these targets, the compound suppresses extracellular matrix deposition and cell proliferation .
Biochemical Pathways
The inhibition of collagen alpha1 (I) and MMP-2 gene expression affects the pathways involved in extracellular matrix formation and remodeling . This can lead to downstream effects such as the suppression of tumor progression and metastasis .
Pharmacokinetics
N,O-Bis(benzyloxycarbonyl) Halofuginone is readily bioavailable and rapidly absorbed following oral administration .
Result of Action
The molecular and cellular effects of N,O-Bis(benzyloxycarbonyl) Halofuginone’s action include the suppression of extracellular matrix deposition and cell proliferation . This leads to a profound antitumoral effect attributed to its combined inhibition of the tumor stromal support, vascularization, invasiveness, and cell proliferation .
Eigenschaften
IUPAC Name |
benzyl (2S,3R)-2-[3-(7-bromo-6-chloro-4-oxoquinazolin-3-yl)-2-oxopropyl]-3-phenylmethoxycarbonyloxypiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29BrClN3O7/c33-25-16-27-24(15-26(25)34)30(39)36(20-35-27)17-23(38)14-28-29(44-32(41)43-19-22-10-5-2-6-11-22)12-7-13-37(28)31(40)42-18-21-8-3-1-4-9-21/h1-6,8-11,15-16,20,28-29H,7,12-14,17-19H2/t28-,29+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWMRNBQVYXLTK-URLMMPGGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(N(C1)C(=O)OCC2=CC=CC=C2)CC(=O)CN3C=NC4=CC(=C(C=C4C3=O)Cl)Br)OC(=O)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](N(C1)C(=O)OCC2=CC=CC=C2)CC(=O)CN3C=NC4=CC(=C(C=C4C3=O)Cl)Br)OC(=O)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29BrClN3O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747158 |
Source
|
Record name | Benzyl (2S,3R)-3-{[(benzyloxy)carbonyl]oxy}-2-[3-(7-bromo-6-chloro-4-oxoquinazolin-3(4H)-yl)-2-oxopropyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
682.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,O-Bis(benzyloxycarbonyl) Halofuginone | |
CAS RN |
1246816-41-0 |
Source
|
Record name | Benzyl (2S,3R)-3-{[(benzyloxy)carbonyl]oxy}-2-[3-(7-bromo-6-chloro-4-oxoquinazolin-3(4H)-yl)-2-oxopropyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.